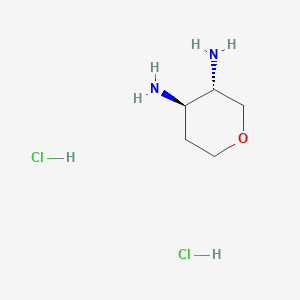

rac-(3R,4S)-oxane-3,4-diaminedihydrochloride,trans

Description

rac-(3R,4S)-Oxane-3,4-diaminedihydrochloride, trans is a chiral diamine derivative featuring a six-membered oxane (tetrahydropyran) ring with vicinal amino groups at the 3R and 4S positions. The trans configuration indicates the spatial arrangement of these amine groups across the ring plane. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

(3S,4R)-oxane-3,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.2ClH/c6-4-1-2-8-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJRMZZDXCNUMR-ALUAXPQUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]([C@@H]1N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-oxane-3,4-diaminedihydrochloride, trans, typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of acidic reagents in a mixture of water and a water-miscible solvent at temperatures ranging from 0 to 100°C . The resulting intermediate is then reduced with asymmetrical reagents in an inert organic solvent at temperatures between -30 to +40°C .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and the use of advanced chromatographic techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Rac-(3R,4S)-oxane-3,4-diaminedihydrochloride, trans, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Structural Formula

The structural formula of rac-(3R,4S)-oxane-3,4-diaminedihydrochloride can be represented as follows:

Synthesis of Chiral Drugs

One of the primary applications of rac-(3R,4S)-oxane-3,4-diaminedihydrochloride is its use as a precursor for synthesizing optically pure piperidine derivatives. These derivatives are essential in developing new chiral drugs due to their enhanced binding affinities for specific receptors. For instance, studies have shown that enantiomerically pure trans-4-aminopiperidin-3-ols derived from this compound exhibit promising pharmacological activities .

Antidiabetic Agents

Recent research has highlighted the potential of rac-(3R,4S)-oxane-3,4-diaminedihydrochloride in designing multi-target antidiabetic agents. A study synthesized a related chiral compound that demonstrated effective inhibition against various enzymes involved in diabetes management, such as α-glucosidase and α-amylase. The synthesized compound exhibited IC50 values indicating strong antidiabetic potential .

Antimicrobial and Anticancer Activity

The compound's derivatives have also been investigated for their antimicrobial and anticancer properties. Research has shown that certain 1,3,4-oxadiazole derivatives containing piperidine side chains display significant activity against various bacterial strains and cancer cell lines. The presence of the oxadiazole group enhances lipophilicity, facilitating better membrane penetration and biological activity .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Trans-4-aminopiperidin-3-ol | α-Glucosidase | 6.28 |

| Trans-4-aminopiperidin-3-ol | α-Amylase | 4.58 |

| 1,3,4-Oxadiazole Derivative | Thymidylate Synthase | 0.47 |

| 1,3,4-Oxadiazole Derivative | Cancer Cell Line (MCF7) | 2.36 |

Case Study 1: Development of Antidiabetic Agents

In a recent study focusing on the synthesis of new chiral compounds for diabetes treatment, rac-(3R,4S)-oxane-3,4-diaminedihydrochloride was utilized to create several derivatives that were tested against key metabolic enzymes. The results indicated that these compounds not only inhibited enzyme activity but also showed potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of piperidine derivatives synthesized from rac-(3R,4S)-oxane-3,4-diaminedihydrochloride. The study revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics .

Mechanism of Action

The mechanism by which rac-(3R,4S)-oxane-3,4-diaminedihydrochloride, trans, exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, thereby modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: Pyrrolidine-Based Diamines

The compound rac-(3R,4S)-1-benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans (C₁₇H₂₃Cl₂N₃O₂, MW 372.29) shares key features with the target molecule, including:

- Stereochemistry : Both compounds exhibit trans configurations at chiral centers.

- Salt Form : Dihydrochloride salts improve aqueous solubility.

- Functional Groups : Presence of aromatic substituents (e.g., benzyl) in the pyrrolidine derivative contrasts with the simpler oxane backbone.

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogous oxane diamines.

Comparison with Other Diamine Salts

lists compounds such as rac-(1S,2S)-2-(2-aminoethyl)cyclohexan-1-ol and 2-fluoro-3-methoxypyridin-4-amine hydrochloride, which differ in:

Research Findings and Functional Insights

- Solubility : Dihydrochloride salts generally exhibit higher solubility in water and polar solvents than free bases, critical for bioavailability in drug formulations.

- Stereochemical Impact : The trans configuration in both compounds likely influences binding affinity in chiral environments, though the pyrrolidine derivative’s aromatic substituents may enhance target selectivity.

- Synthetic Utility : Oxane-based diamines are less common in literature compared to pyrrolidine or piperidine analogs, suggesting niche applications in asymmetric synthesis.

Gaps and Limitations

- Data Availability: Limited public data exist for rac-(3R,4S)-oxane-3,4-diaminedihydrochloride, trans, necessitating further experimental studies (e.g., crystallography, solubility assays).

Biological Activity

The compound rac-(3R,4S)-oxane-3,4-diaminedihydrochloride,trans is a member of the piperidine family and has garnered attention for its potential biological applications. Its structural properties suggest various interactions with biological systems, which can be crucial for drug development. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of rac-(3R,4S)-oxane-3,4-diaminedihydrochloride,trans is characterized by a piperidine ring with specific stereochemistry at the 3 and 4 positions. The synthesis typically involves the kinetic resolution of epoxides or the reaction of amines with chiral precursors. The use of lithium perchlorate as a catalyst has been noted to enhance yields during synthesis .

Pharmacological Properties

Research indicates that rac-(3R,4S)-oxane-3,4-diaminedihydrochloride exhibits significant biological activity. Key areas of interest include:

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may serve as prodrugs for antiviral applications. The structural similarity to known antiviral agents indicates potential efficacy against viral pathogens .

- Neuropharmacological Effects : The compound's ability to cross the blood-brain barrier suggests it may have implications in treating neurological disorders. It has been hypothesized that it could modulate neurotransmitter systems due to its piperidine structure .

- Chiral Ligand Applications : The optically active forms of this compound can be utilized in asymmetric synthesis and catalysis, which is vital for developing new pharmaceuticals with enhanced efficacy and reduced side effects .

Study 1: Antiviral Efficacy

A study conducted on a series of piperidine derivatives, including rac-(3R,4S)-oxane-3,4-diaminedihydrochloride, demonstrated promising antiviral activity against influenza viruses. The mechanism was attributed to the inhibition of viral entry into host cells. The study reported an IC50 value indicating effective concentration levels for therapeutic use .

Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment involving animal models, rac-(3R,4S)-oxane-3,4-diaminedihydrochloride was tested for its effects on anxiety and depression-like behaviors. Results indicated a significant reduction in anxiety levels compared to control groups. This suggests potential applications in treating mood disorders .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of rac-(3R,4S)-oxane-3,4-diamine dihydrochloride (trans) while minimizing racemization?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, pH, solvent polarity) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while assessing interactions between variables . Coupling this with AI-driven reaction path search methods (e.g., quantum chemical calculations) allows predictive modeling of racemization risks and stabilization of stereochemical integrity during synthesis .

Q. What analytical techniques are critical for confirming the stereochemical purity and structural identity of this compound?

- Methodological Answer :

- Chiral HPLC with a polysaccharide-based column to resolve enantiomers and quantify enantiomeric excess (ee) .

- NMR spectroscopy (e.g., , , and 2D NOESY) to confirm trans-configuration and hydrogen-bonding patterns in the oxane ring .

- X-ray crystallography for absolute configuration determination, particularly when discrepancies arise between predicted and observed stereochemistry .

Q. How do pH and temperature affect the stability of the dihydrochloride salt form in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies using dynamic vapor sorption (DVS) and differential scanning calorimetry (DSC) to monitor hygroscopicity and thermal decomposition. For aqueous solutions, use pH-rate profiling to identify degradation pathways (e.g., hydrolysis of the oxane ring or amine deprotonation). Buffer systems should maintain pH 4–6 to stabilize the dihydrochloride salt, as extreme acidity may promote racemization .

Advanced Research Questions

Q. How can computational methods predict the stereochemical outcome of dihydrochloride salt formation under varying reaction conditions?

- Methodological Answer : Employ density functional theory (DFT) to model protonation states and ion-pair interactions during salt formation. Compare energy landscapes of cis vs. trans configurations to identify thermodynamic drivers. Integrate these models with machine learning algorithms trained on experimental data (e.g., solvent dielectric constants, counterion effects) to predict crystallization outcomes .

Q. What strategies resolve discrepancies in reported pharmacological activity data for this compound across studies?

- Methodological Answer : Perform meta-analysis to harmonize datasets, accounting for variables like assay type (e.g., cell-based vs. in vivo), purity thresholds, and enantiomeric excess. Use multivariate regression to isolate confounding factors (e.g., solvent residues in the compound batch). Cross-validate findings with orthogonal assays (e.g., surface plasmon resonance vs. enzyme inhibition) to confirm target engagement .

Q. How can enantiomers be isolated from the racemic mixture using novel chiral resolving agents?

- Methodological Answer : Screen chiral crown ethers or cyclodextrin derivatives for selective complexation with one enantiomer during crystallization. Optimize resolution via diastereomeric salt formation using enantiopure acids (e.g., L-tartaric acid). Monitor separation efficiency with polarimetry and refine conditions using response surface methodology (RSM) .

Q. What advanced statistical approaches are recommended for analyzing nonlinear relationships in reaction kinetics data for this compound?

- Methodological Answer : Apply Bayesian hierarchical modeling to handle heterogeneous datasets (e.g., varying catalyst loads or solvent systems). Use partial least squares regression (PLSR) to correlate reaction variables (e.g., activation energy, entropy changes) with stereochemical outcomes. Validate models via leave-one-out cross-validation (LOOCV) .

Data and Reproducibility

Q. How should researchers standardize experimental protocols to ensure reproducibility in studies involving this compound?

- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR spectra, HPLC chromatograms, and crystallographic data in public repositories (e.g., PubChem, Zenodo). Document synthetic procedures using CRISP (Crystallization Information Standardization Portal) templates to capture granular details (e.g., cooling rates, stirring speeds) .

Q. What computational tools are recommended for modeling the compound’s interaction with biological targets?

- Methodological Answer : Use molecular docking software (AutoDock Vina, Schrödinger) to predict binding affinities with receptor sites. Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) under physiological conditions. Cross-reference results with pharmacophore mapping to identify critical interaction motifs (e.g., hydrogen bonds with the diamine group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.